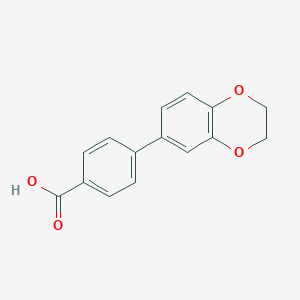

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

Descripción

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a 2,3-dihydro-1,4-benzodioxin ring at the 6-position. The benzodioxin subunit is a bicyclic structure with two oxygen atoms in a 1,4-dioxane configuration, which confers unique electronic and steric properties.

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-15(17)11-3-1-10(2-4-11)12-5-6-13-14(9-12)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHINZSFQRUFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602467 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193151-96-1 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

Attachment of the Benzoic Acid Moiety: The next step involves the attachment of the benzoic acid moiety to the benzodioxin ring. This can be done through a Friedel-Crafts acylation reaction using benzoic acid chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Análisis De Reacciones Químicas

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Anti-inflammatory Properties

Research has indicated that derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid exhibit significant antibacterial and anti-inflammatory activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating infections and inflammatory conditions. The potential mechanisms include the inhibition of bacterial growth and modulation of inflammatory pathways, making it a candidate for drug development targeting these ailments .

Urease Inhibition

One notable application involves the compound's role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can create an alkaline environment conducive to the survival of pathogens like Helicobacter pylori. By inhibiting urease activity, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid may help in developing treatments for gastric infections .

Synthesis and Industrial Applications

Synthesis Methodology

The preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves a multi-step synthetic route starting from readily available precursors such as 3,4-dihydroxybenzaldehyde. The process includes ring-closing reactions under alkaline conditions followed by oxidation steps to yield the final product with high purity and yield. This method is advantageous due to its cost-effectiveness and scalability for industrial applications .

Material Science Applications

In materials science, compounds containing the benzodioxin moiety have been explored for their potential use in creating advanced materials with unique properties. These include applications in polymer science where such compounds can act as additives or modifiers to enhance the mechanical and thermal properties of polymers .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Chain Length and Acidity: The acetic acid derivative (C2 chain) in showed potent anti-inflammatory activity, likely due to optimal steric compatibility with cyclooxygenase (COX) enzymes. The butanoic acid analog (C4 chain) in and was associated with antidepressant effects, possibly via modulation of serotonin pathways or gut microbiota interactions. The benzoic acid group in the target compound may enhance aromatic stacking interactions or solubility, but its longer conjugation could reduce membrane permeability compared to shorter-chain analogs.

- Heterocyclic Modifications: The pyrrole-acetic acid hybrid () exhibited superior anti-inflammatory activity, highlighting the benefit of heterocyclic integration for target engagement . The flavone-dioxane derivative () demonstrated hepatoprotective effects by normalizing liver enzymes (SGOT, SGPT), suggesting synergistic activity between the flavonoid and dioxane moieties .

- Scaffold Hopping and Immunomodulation: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold () was identified as a high-potency PD-1/PD-L1 inhibitor via machine learning models, emphasizing the role of benzodioxin in immune checkpoint modulation .

Enzyme Inhibition and Antibacterial Activity

- Sulfonamide derivatives (e.g., compound 5e in and ) showed selective inhibition against lipoxygenase and Gram-negative bacteria (e.g., E. coli), likely due to sulfonamide’s ability to mimic endogenous substrates .

- The bromoethyl sulfonamide (5a) in displayed broad-spectrum antibacterial activity, suggesting halogenation enhances membrane disruption .

Metabolic and Gut Microbiota Interactions

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid () correlated with beneficial gut bacteria (e.g., Lactobacillus) and anti-inflammatory metabolites, indicating a role in microbiota-host crosstalk .

Data Tables

Table 1: Key Physicochemical Properties of Benzodioxin Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | C15H12O4 | 256.26 | 2.8 | ~4.2 |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | C10H10O4 | 194.18 | 1.5 | ~4.7 |

| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | C12H12O5 | 236.22 | 1.2 | ~3.9 |

Actividad Biológica

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid is , with a molecular weight of 256.25 g/mol. The compound features a benzodioxin moiety that is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| CAS Number | Not specified |

Research indicates that derivatives of benzoic acid, including 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid, may interact with various biological pathways. Key findings include:

- Proteostasis Modulation : Studies have shown that compounds with a similar structure can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating conditions related to these enzymes .

- Cytotoxicity : In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines like HeLa, with IC50 values indicating varying degrees of potency .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of several benzoic acid derivatives on HeLa cells. The results indicated that certain compounds exhibited significant cytotoxicity, which could be attributed to their ability to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Anti-inflammatory Properties : Research on related compounds has suggested anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes . This positions 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid as a potential candidate for developing anti-inflammatory therapies.

Comparative Analysis with Related Compounds

The biological activities of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid can be compared with other benzoic acid derivatives to assess relative potency and therapeutic potential.

| Compound Name | Cytotoxicity (IC50 μM) | Enzyme Inhibition | Proteostasis Modulation |

|---|---|---|---|

| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | TBD | Yes | Yes |

| 3-Chloro-4-methoxybenzoic acid | 10.46 ± 0.82 | Moderate | Strong |

| Other benzoic acid derivatives | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a benzodioxin boronic acid derivative (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-ylboronic acid) and a halogenated benzoic acid ester. Catalytic systems like Pd(PPh₃)₄ in a solvent mixture (e.g., DMF/H₂O) at 80–100°C for 12–24 hours are common. Post-coupling hydrolysis (e.g., NaOH/EtOH) yields the free acid. Reaction optimization should focus on catalyst loading (0.5–2 mol%), ligand choice, and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and benzodioxin methylene groups (δ 4.3–4.5 ppm). DMSO-d₆ is preferred for resolving acidic protons (e.g., -COOH at δ ~12–13 ppm) .

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .

- Melting Point : Reported ranges (e.g., 217–220°C) should align with literature values to confirm crystallinity .

Q. What solvent systems are optimal for purification and crystallization?

- Methodology : Recrystallization from ethanol/water (8:2 v/v) or THF/hexane mixtures is effective. Solubility in polar aprotic solvents (DMF, DMSO) aids column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to reduce by-products like dehalogenated intermediates?

- Methodology :

- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency and suppress homocoupling.

- Temperature Control : Lower reaction temperatures (50–60°C) with microwave assistance reduce decomposition .

- Additives : Include Cs₂CO₃ to stabilize intermediates and improve regioselectivity .

Q. What strategies address discrepancies in reported NMR data for this compound?

- Analysis : Contradictions in aromatic proton splitting (e.g., δ 7.2 ppm vs. δ 7.4 ppm) may arise from:

- Tautomerism : pH-dependent shifts in DMSO-d₆.

- Impurities : Trace solvents (e.g., EtOAc) or residual Pd can distort signals. Use EDTA washes during purification .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) for redox potential.

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on PubChem structural data .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Experimental Design :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or lipoxygenase, using indomethacin as a control .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.